molecular formula C14H27P B1602371 Dicyclohexyl(ethyl)phosphine CAS No. 46392-44-3

Dicyclohexyl(ethyl)phosphine

Cat. No. B1602371
CAS RN: 46392-44-3
M. Wt: 226.34 g/mol
InChI Key: DPOGTJDEMBEUSH-UHFFFAOYSA-N
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Description

Dicyclohexyl(ethyl)phosphine, with the chemical formula C₁₄H₂₇P , is a phosphine compound. It is commonly used as a ligand in various catalytic reactions due to its ability to coordinate with transition metals. The compound exists as a colorless to yellow liquid .


Synthesis Analysis

The synthesis of dicyclohexyl(ethyl)phosphine involves the reaction of ethyl bromide with dicyclohexylphosphine . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of dicyclohexyl(ethyl)phosphine consists of a central phosphorus atom (P ) bonded to two cyclohexyl groups and one ethyl group. The cyclohexyl groups provide steric bulk, which influences its reactivity as a ligand in coordination chemistry .


Chemical Reactions Analysis

  • Heck Coupling : Facilitates the coupling of aryl halides with alkenes .

Physical And Chemical Properties Analysis

  • InChI : InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : Dicyclohexyl(ethyl)phosphine has been employed as a catalyst or a ligand in various organic synthesis processes. For instance, it has been used in the preparation of Aryl(dicyclohexyl)phosphines through catalytic C–P bond-forming cross-coupling reactions in water, which is significant for the synthesis of complex organic compounds (Hirai & Uozumi, 2017). Additionally, it has been utilized in sustainable protocol for Sonogashira reactions of heterocycles, showcasing its efficiency in copper-free reactions (Fleckenstein & Plenio, 2008).

  • Role in Polymerization and Material Synthesis : Research has shown the use of dicyclohexylphosphine in the field of polymerization. It was investigated as a chain-transfer agent in organolanthanide-mediated olefin polymerization, highlighting its potential in the synthesis of polymeric materials with specific properties (Kawaoka & Marks, 2005).

  • Hydrogenation Processes : It has been applied in the selective hydrogenation of nitriles to primary amines, demonstrating its utility in the development of non-noble metal-based catalytic systems (Adam et al., 2017).

  • Synthesis of Natural Products and Pharmaceuticals : Dicyclohexyl(ethyl)phosphine has been involved in the asymmetric total synthesis of natural products like the iridoid beta-glucoside (+)-geniposide, indicating its role in the synthesis of complex natural and pharmaceutical compounds (Jones & Krische, 2009).

  • Applications in Organocatalysis : The compound has been utilized in various organocatalytic processes. For example, it played a role in phosphine-catalyzed [3+2] cycloaddition reactions, which are pivotal in the creation of cyclic compounds with potential pharmaceutical applications (Guan & Shi, 2009).

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Mechanism of Action

As a ligand, dicyclohexyl(ethyl)phosphine coordinates with transition metals, forming stable complexes. These complexes participate in various catalytic processes by activating substrates and facilitating bond formation or cleavage .

Safety and Hazards

Dicyclohexyl(ethyl)phosphine should be handled with care due to its flammable nature. It may cause skin and eye irritation. Proper protective equipment and ventilation are essential when working with this compound .

properties

IUPAC Name

dicyclohexyl(ethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGTJDEMBEUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591567
Record name Dicyclohexyl(ethyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(ethyl)phosphine

CAS RN

46392-44-3
Record name Dicyclohexyl(ethyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexyl(ethyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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